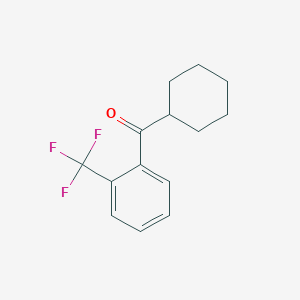

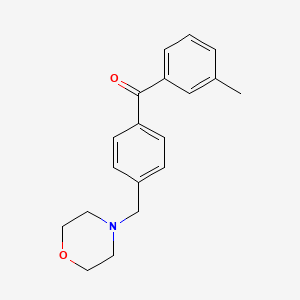

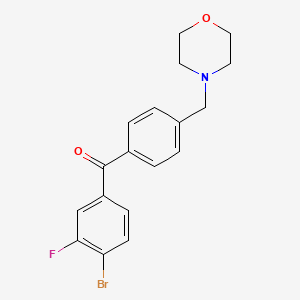

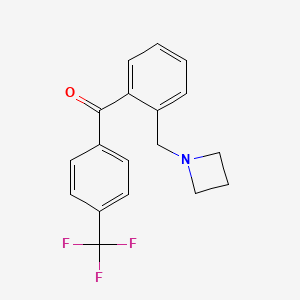

2-Azetidinomethyl-4'-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azetidinomethyl-4'-trifluoromethylbenzophenone is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic organic compound that is widely used in various research applications.

Aplicaciones Científicas De Investigación

Anticancer Properties

2-Azetidinones, similar to 2-Azetidinomethyl-4'-trifluoromethylbenzophenone, have been studied for their potential anticancer properties. A study by Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, revealing their in vitro anticancer effect against a range of monolayer cultures of cancer cells (Veinberg et al., 2003).

Tubulin-Targeting Antitumor Agents

Research by Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant activity in inhibiting the polymerization of tubulin, causing G2/M arrest and apoptosis in cancer cells (Greene et al., 2016).

Studies on β-Lactam-4-Ylidene

A study by Zoghbi and Warkentin (1992) focused on the reactions of β-lactam-4-ylidene, closely related to 2-azetidinones. This study provided insights into the chemical behavior and potential applications of these compounds in various chemical reactions (Zoghbi & Warkentin, 1992).

Enzyme Binding Site Identification

Xiong et al. (2006) used a photoactive benzoic acid derivative to identify the phenol binding site of UDP-glucuronosyltransferases, a process involving compounds structurally related to 2-azetidinones. This research contributes to understanding enzyme binding and activity (Xiong et al., 2006).

Antibiotic Synthesis

A study by Woulfe and Miller (1985) described the synthesis of azetidinyl]oxy]acetic acids, a class of heteroatom-activated beta-lactam antibiotics, showcasing the pharmaceutical applications of compounds related to 2-azetidinones (Woulfe & Miller, 1985).

Antifungal Properties

Arnoldi et al. (1990) synthesized 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, testing them against various phytopathogenic fungi. Some compounds exhibited notable antifungal activity, especially against Phycomycetes (Arnoldi et al., 1990).

Microwave-assisted Synthesis

Khanum et al. (2004) developed a method for integrating heterocyclic rings like 1,3,4-oxadiazole and azetidin-2-one at the benzophenone nucleus using microwave irradiation, highlighting efficient synthetic approaches (Khanum et al., 2004).

Synthesis of Azet-2(1H)-ones

Sakarya and Yandımoğlu (2018) reported the synthesis of 2-azetidinones and unexpected azet-2(1H)-one derivatives, providing further insights into the synthetic versatility and potential applications of these compounds (Sakarya & Yandımoğlu, 2018).

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)15-8-6-13(7-9-15)17(23)16-5-2-1-4-14(16)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFYMUNGFMLZDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643719 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898755-11-8 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.